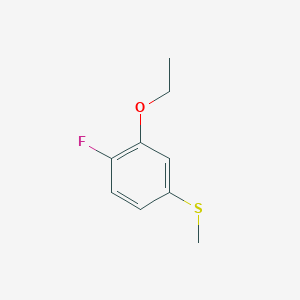

3-Ethoxy-4-fluorophenyl methyl sulfide

Description

Properties

IUPAC Name |

2-ethoxy-1-fluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c1-3-11-9-6-7(12-2)4-5-8(9)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWMQSSUMKZDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-fluorophenyl methyl sulfide typically involves the reaction of 3-ethoxy-4-fluorophenol with a suitable methylating agent in the presence of a base. One common method is the methylation of 3-ethoxy-4-fluorophenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluorophenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the ethoxy or fluorine groups under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium methoxide, potassium tert-butoxide, various organometallic reagents.

Major Products Formed

Oxidation: 3-Ethoxy-4-fluorophenyl methyl sulfoxide, 3-Ethoxy-4-fluorophenyl methyl sulfone.

Reduction: this compound derivatives with reduced functional groups.

Substitution: Various substituted phenyl methyl sulfides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Ethoxy-4-fluorophenyl methyl sulfide serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in the preparation of specialty chemicals and materials with tailored properties due to its unique structure, which includes an ethoxy group and a fluorine atom that enhance its reactivity and stability.

Reactions and Transformations

The compound can undergo several chemical reactions:

- Oxidation : The sulfide group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction : It can be reduced to modify functional groups under specific conditions.

- Substitution Reactions : The fluorine atom can be replaced with various nucleophiles, expanding its utility in synthetic pathways.

Biological Research

Enzyme Interaction Studies

In biological contexts, this compound is investigated for its interactions with enzymes and metabolic pathways involving sulfide compounds. This research is crucial for understanding the biochemical roles of sulfides in living organisms.

Pharmacological Potential

Recent studies suggest potential pharmacological applications, particularly in anti-inflammatory and antimicrobial activities. The compound has been explored for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and psoriasis .

Anti-inflammatory Research

A notable study highlighted the effectiveness of derivatives related to this compound in inhibiting tumor necrosis factor-alpha (TNF-α) production. This is significant for developing treatments for chronic inflammatory conditions. The compound's ability to modulate immune responses positions it as a promising candidate in pharmacological research aimed at inflammatory diseases .

Antimicrobial Activity

Another research effort focused on the compound's activity against Toxoplasma gondii, demonstrating that derivatives with electron-donating groups exhibited notable inhibitory effects. This finding underscores the potential of this compound in developing new treatments for parasitic infections .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals. Its unique properties allow it to be optimized for high yields and purity in manufacturing processes, often employing continuous flow reactors for efficiency.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-fluorophenyl methyl sulfide involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The presence of the ethoxy and fluorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

a. P-Chlorophenyl Methyl Sulfide

- Structure : A phenyl ring with a chlorine atom (–Cl) at the para position and a methyl sulfide group.

- Properties : Chlorine’s electronegativity increases polarity compared to unsubstituted phenyl sulfides. This compound likely has a higher boiling point than alkyl sulfides due to stronger dipole-dipole interactions .

- Reactivity : The chlorine atom may direct electrophilic substitution reactions to the ortho/para positions. In contrast, 3-ethoxy-4-fluorophenyl methyl sulfide’s ethoxy group would activate the ring for electrophilic attacks at positions ortho to the –OCH₂CH₃, while fluorine deactivates the para position.

b. 3-Bromo-4-(ethylthio)benzophenone

- Structure: A benzophenone derivative with bromine at the 3-position and an ethylthio (–S–CH₂CH₃) group at the 4-position.

- Properties : The ketone group introduces significant polarity, enhancing solubility in polar aprotic solvents. The ethylthio group, being bulkier than methyl sulfide, may reduce volatility compared to this compound .

Functional Group Comparisons

a. Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)

- Structure : Contain a sulfonylurea bridge (–SO₂–NH–CO–NH–) attached to a triazine ring.

- Relevance : While structurally distinct, these compounds highlight the role of electron-withdrawing groups (e.g., trifluoroethoxy in triflusulfuron methyl) in enhancing herbicidal activity via increased stability and target binding . By analogy, the fluorine in this compound may improve metabolic stability in agrochemical applications.

Data Table: Comparative Properties of Selected Sulfides

*Estimated based on substituent contributions.

Research Findings and Methodological Insights

- Computational Analysis : Density-functional theory (DFT) methods, such as those incorporating exact exchange terms (e.g., Becke’s hybrid functionals ), could predict the electronic structure and thermochemical properties of this compound. The Colle-Salvetti correlation-energy formula may further refine electron density calculations for sulfur-containing systems.

- Crystallography : Tools like SHELX are critical for determining the crystal structure of analogous sulfides, providing insights into bond lengths and angles influenced by substituents.

Biological Activity

3-Ethoxy-4-fluorophenyl methyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies supported by diverse research findings.

- Molecular Formula : C11H13FOS

- Molecular Weight : 224.29 g/mol

- IUPAC Name : 3-Ethoxy-4-fluorobenzenesulfide

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The presence of the ethoxy and fluorophenyl groups enhances its lipophilicity, facilitating penetration through cellular membranes and interaction with intracellular targets. This compound has been shown to modulate enzyme activities and receptor signaling pathways, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly in light of rising antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, including MCF-7 (breast cancer), it was observed that:

- Cell Viability : Treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating effective cytotoxicity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression .

Case Studies

- Antimicrobial Study : A study conducted by Roxana et al. evaluated the efficacy of various thiourea derivatives, including this compound, against common pathogens. The results showed comparable inhibition zones to standard antibiotics, confirming its potential as an antimicrobial agent .

- Anticancer Research : Another investigation focused on the effects of this compound on MCF-7 cells. The findings revealed that treatment led to significant changes in cell morphology and a marked increase in apoptotic markers, suggesting a promising avenue for further research into its anticancer potential .

Q & A

What are the most reliable methods for synthesizing 3-Ethoxy-4-fluorophenyl methyl sulfide with high purity?

Answer:

Synthesis typically involves nucleophilic substitution or sulfide coupling reactions. For example, reacting 3-ethoxy-4-fluorobenzenethiol with methyl iodide in the presence of a base (e.g., K₂CO₃) under inert conditions yields the target compound. Purity optimization requires careful control of stoichiometry, temperature (e.g., 0–5°C to minimize side reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Advanced approaches may employ Schlenk-line techniques to exclude moisture/oxygen, with purity verified by GC-MS or ¹H/¹³C NMR .

How can the molecular geometry and electronic structure of this compound be experimentally and computationally validated?

Answer:

- Experimental: Single-crystal X-ray diffraction (SXRD) using SHELX software for refinement provides precise bond lengths, angles, and torsion angles . ORTEP-3 can visualize thermal ellipsoids to assess structural rigidity .

- Computational: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries, frontier molecular orbitals, and electrostatic potential surfaces. Compare computed vs. experimental S–C and C–F bond metrics to validate models .

What analytical techniques are best suited for quantifying trace impurities in this compound?

Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves polar byproducts. GC-MS with electron ionization identifies volatile impurities .

- Spectroscopy: High-resolution NMR (500 MHz+) detects residual solvents (e.g., DMSO, THF) via ¹H NMR, while ¹⁹F NMR confirms fluorine integrity .

- Advanced: LC-QTOF-MS provides exact mass data for unknown impurities, with fragmentation patterns aiding structural elucidation .

How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in oxidation reactions?

Answer:

The fluorine atom at the 4-position enhances electrophilicity at the sulfur center, accelerating oxidation to sulfoxide or sulfone derivatives. Kinetic studies using H₂O₂ or mCPBA as oxidants (monitored by TLC or in situ Raman spectroscopy) reveal pseudo-first-order kinetics. Compare rate constants with non-fluorinated analogs (e.g., 3-ethoxyphenyl methyl sulfide) to quantify electronic effects . Computational Fukui indices can predict reactive sites .

How should researchers address contradictions in reported crystallographic data for aryl methyl sulfides?

Answer:

Discrepancies (e.g., bond-length variations >0.02 Å) may arise from:

- Experimental factors: Diffraction resolution, temperature during data collection, or disorder modeling. Re-refine raw data using SHELXL with updated scattering factors .

- Conformational flexibility: Analyze puckering parameters (Cremer-Pople coordinates) for non-planar rings or dynamic disorder .

- Validation: Cross-check with CSD (Cambridge Structural Database) entries and apply Hirshfeld surface analysis to assess intermolecular interactions influencing geometry .

What strategies optimize catalytic applications of this compound in cross-coupling reactions?

Answer:

- Ligand design: Modify the ethoxy/fluoro substituents to tune steric and electronic profiles. For example, bulky substituents may stabilize Pd(0) intermediates in Suzuki-Miyaura couplings.

- Kinetic studies: Use in situ ¹⁹F NMR to monitor reaction progress, leveraging fluorine’s high sensitivity to environmental changes .

- Mechanistic probes: Isotopic labeling (e.g., ³⁴S) coupled with mass spectrometry identifies sulfur-centered intermediates .

How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- Docking studies: Use AutoDock Vina to simulate binding to targets like cytochrome P450 enzymes. Parameterize the sulfur atom’s partial charges via RESP fitting in Gaussian .

- QSAR models: Correlate substituent effects (Hammett σ values) with bioactivity data (e.g., IC₅₀) for derivatives. Validate with leave-one-out cross-validation .

- ADMET prediction: SwissADME predicts pharmacokinetic properties, prioritizing derivatives with optimal logP (2–3) and low hepatotoxicity risk .

What are the best practices for handling air-sensitive intermediates during the synthesis of this compound?

Answer:

- Inert atmosphere: Use gloveboxes (<1 ppm O₂/H₂O) or Schlenk lines for thiolate intermediate formation.

- Quenching protocols: Add reactions to degassed, aqueous NaHCO₃ to neutralize excess methyl iodide.

- Storage: Store under argon at –20°C in amber vials with PTFE-lined caps to prevent oxidation .

How do solvent effects influence the nucleophilic aromatic substitution of 4-fluoro-3-ethoxybenzene derivatives?

Answer:

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states via dipolar interactions, reducing activation energy. Compare reaction rates in DMSO vs. THF using ¹H NMR kinetics. Kamlet-Taft parameters quantify solvent polarity/polarizability effects. Computational SMD solvation models (e.g., in Gaussian) predict solvation-free energy contributions .

What advanced techniques characterize sulfur-centered radical intermediates in reactions involving this compound?

Answer:

- EPR spectroscopy: Spin-trapping with TEMPO detects transient thiyl radicals. Hyperfine coupling constants (e.g., for ³³S) confirm radical identity .

- Time-resolved spectroscopy: Laser flash photolysis (nanosecond resolution) monitors radical lifetimes under varying O₂ concentrations .

- Computational: CASSCF calculations map potential energy surfaces for radical formation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.